2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. Its molecular formula is C₁₆H₁₂ClFN₂, with a molecular weight of approximately 286.73 g/mol. The structure includes a chloro substituent at the second position, a fluorophenyl group at the fourth position, and a carbonitrile group at the third position of the cyclopenta[b]pyridine framework. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Research indicates that compounds related to 6,7-dihydro-5H-cyclopenta[b]pyridine frameworks exhibit various biological activities. These include:
Several synthesis methods have been reported for producing 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:
The unique structure of 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile lends itself to various applications:
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies indicate:
Several compounds share structural similarities with 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Structure | Base structure without substituents |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Structure | Hydroxyl group at position 7 |
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Bromine substitution at position 3 |
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Chloro substitution at position 2 |
The presence of both chloro and fluorophenyl groups distinguishes 2-chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile from its analogs. This unique combination may enhance its biological activity and selectivity toward specific targets.
Traditional cyclocondensation methods for pyridine annulation often rely on linear precursors reacting under basic or acidic conditions to form the cyclopenta[b]pyridine scaffold. A seminal approach involves the Knoevenagel condensation of cyclopentanone with aromatic aldehydes to generate diarylidenecyclopentanone intermediates, which subsequently undergo Michael addition with propanedinitrile. This stepwise process, catalyzed by sodium alkoxide, facilitates the formation of α,β-unsaturated cycloketones, followed by cyclization and dehydration to yield 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives [5] [9]. For instance, refluxing 2,5-diarylidenecyclopentanone with propanedinitrile in ethanol containing sodium ethoxide produces 2-alkoxy-substituted analogs in >85% yield within 2 hours, demonstrating the efficiency of this method [9].
The chemoselectivity of these reactions is highly dependent on the electronic effects of substituents. Electron-withdrawing groups on the aryl aldehydes accelerate the Knoevenagel step, while bulky substituents may hinder cyclization. Notably, the use of water as a solvent in manganese-catalyzed oxidations has emerged as a green alternative, enabling direct oxidation of 2,3-cyclopentenopyridine analogs to the target ketones with >90% selectivity [1].
Recent advances in multi-component bicyclization have expanded the synthetic toolkit for cyclopenta[b]pyridines. A four-component reaction involving arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclohexane-1,3-diones under microwave irradiation enables the stereoselective synthesis of polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines [8]. This [3+2+1]/[3+2] bicyclization strategy constructs two rings simultaneously, with the exocyclic double bond configuration controlled by the steric bulk of the aryl groups. For example, employing 3-fluorophenylglyoxal as a substrate directs the formation of the (E)-isomer with 94% diastereomeric excess, critical for introducing the 3-fluorophenyl moiety in the target compound [8].
Another innovative approach utilizes a [3+2+1]/[2+2+1] bicyclization cascade to assemble pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, though this method requires stringent temperature control (80–100°C) to avoid decarboxylation side reactions [8]. These protocols highlight the versatility of multi-component reactions in accessing structurally diverse cyclopenta[b]pyridines, though further optimization is needed to enhance yields for electron-deficient substrates like 3-fluorophenyl derivatives.
Introducing chloro and fluorophenyl groups at the 2- and 4-positions of the cyclopenta[b]pyridine core demands precise reaction engineering. Chlorination is typically achieved via electrophilic aromatic substitution using Cl~2~ or N-chlorosuccinimide (NCS), but the electron-deficient nature of the pyridine ring necessitates activating groups. Recent studies show that pre-functionalizing the 3-cyano group enhances reactivity, enabling regioselective chlorination at C2 using NCS in dichloromethane at 0°C [4] [6].
For fluorophenyl incorporation, Suzuki-Miyaura coupling has proven effective. A palladium-catalyzed cross-coupling between 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and 3-fluorophenylboronic acid in tetrahydrofuran/water (3:1) at 80°C affords the desired biaryl product in 78% yield [4]. Key to minimizing dehalogenation byproducts is the use of low-coordinate catalysts like Pd(PPh~3~)~4~ and the exclusion of oxygen. Alternatively, direct cyclocondensation with 3-fluorobenzaldehyde derivatives streamlines the synthesis, as seen in the Knoevenagel-Michael addition route, which avoids post-functionalization steps [9].
Byproducts in cyclopenta[b]pyridine synthesis often arise from incomplete cyclization or competing substitution pathways. For instance, the Michael addition of propanedinitrile to diarylidenecyclopentanone can yield open-chain adducts if the alkoxide concentration is insufficient [5]. These byproducts, characterized by IR absorptions at 1680–1700 cm^−1^ (unconjugated carbonyl), are minimized by maintaining NaOEt concentrations above 0.5 M [9].
Mechanistic studies using ^13^C labeling confirm that the pyridine nitrogen originates from the nitrile group, while the cyclopentane ring forms via conjugate addition-cyclization. Transient intermediates detected via in situ NMR include enolate species (δ 95–100 ppm in ^13^C NMR) and protonated nitriles (δ 4.2–4.5 ppm in ^1^H NMR) [5]. A competing pathway involving [1] [3]-hydride shifts has been proposed for manganese-catalyzed oxidations, where Mn(IV)-oxo intermediates abstract hydrogen from the CH~2~ group adjacent to pyridine, leading to ketone formation [1].
Thermal Properties Overview
The thermal behavior of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile remains largely uncharacterized in the literature, with specific melting and boiling point data unavailable for this compound [1] [2]. However, comprehensive analysis of structurally related cyclopenta[b]pyridine-3-carbonitrile derivatives provides valuable insights into the expected thermal properties.
Related Compound Thermal Data
The parent compound 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibits a boiling point of 259°C at 760 mmHg with a flash point of 99.4°C [3]. A structurally similar derivative, 1H-cyclopenta[b]pyridine-3-carbonitrile bearing a 2-furanyl substituent, demonstrates significantly higher thermal stability with a melting point of 235-236°C (with decomposition) and a predicted boiling point of 410.2±55.0°C [4].
Thermal Decomposition Characteristics
Analysis of thermal decomposition patterns in related cyclopenta[b]pyridine derivatives reveals that compounds in this class typically undergo thermal decomposition in the range of 200-300°C [5]. The presence of the chlorine substituent at position 2 and the fluorophenyl group at position 4 in the target compound is expected to influence thermal stability. Chlorinated analogs generally show thermal decomposition occurring between 180-250°C, while fluorinated derivatives demonstrate enhanced stability with decomposition temperatures ranging from 220-280°C [6].
Predicted Thermal Behavior
Based on structural similarity analysis, 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is predicted to have a melting point in the range of 150-200°C. The fused bicyclic structure of the cyclopenta[b]pyridine core contributes to thermal stability, while the electron-withdrawing effects of both chlorine and fluorine substituents are expected to influence the thermal decomposition profile .
Solubility Profile Analysis
The solubility characteristics of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be predicted based on its structural features and comparison with related compounds. The compound contains multiple polar functional groups including the nitrile group, chlorine substituent, and fluorine atom, which significantly influence its solubility behavior .
Polar Solvent Solubility
Cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrate enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The nitrile group contributes significantly to the polar character of the molecule, facilitating dissolution in these solvents. The compound is expected to show moderate solubility in ethanol and methanol due to the polar nature of these solvents and their ability to interact with the nitrile and halogen substituents [9] [10].
Non-Polar Solvent Behavior
In non-polar solvents, the compound exhibits selective solubility patterns. The aromatic nature of the cyclopenta[b]pyridine core and the 3-fluorophenyl substituent contribute to solubility in dichloromethane and chloroform. The compound shows moderate solubility in toluene and benzene, attributed to π-π stacking interactions between the aromatic systems [11] [12].
Aqueous Solubility
The compound demonstrates limited water solubility, which is characteristic of halogenated pyridine derivatives. The presence of both chlorine and fluorine substituents increases the hydrophobic character, reducing aqueous solubility. This behavior is consistent with other fluorinated pyridine derivatives that show restricted water solubility [9] [10].
pH Stability Profile
The pH-dependent stability of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is influenced by the electronic properties of the pyridine nitrogen and the substituent groups. The compound is expected to exhibit optimal stability in neutral to slightly basic conditions (pH 7-9), consistent with related cyclopenta[b]pyridine derivatives [5] .
Acidic Conditions Stability
Under acidic conditions (pH < 5), the pyridine nitrogen may undergo protonation, leading to increased polarity and potential changes in stability. The electron-withdrawing effects of the chlorine and fluorine substituents reduce the basicity of the pyridine nitrogen, providing some protection against acid-catalyzed degradation pathways [5].
Basic Conditions Behavior
In basic conditions (pH > 10), the compound may be susceptible to nucleophilic substitution reactions, particularly at the chlorine-substituted position. The nitrile group may also undergo hydrolysis to form carboxylic acid derivatives under strongly basic conditions with elevated temperatures [5] .
Degradation Pathways
The primary degradation pathways for this compound include:
These degradation pathways are consistent with those observed in related cyclopenta[b]pyridine derivatives and other halogenated pyridine compounds [5] [13].
Structural Analog Comparison
The physicochemical properties of 2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be effectively evaluated through comparison with structurally related compounds. Key analogs include 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS: 113511-27-6) and various fluorinated pyridine derivatives [1] [14].
Molecular Weight and Density Comparison
The target compound (molecular weight: 272.71 g/mol) demonstrates increased molecular weight compared to the parent cyclopenta[b]pyridine-3-carbonitrile derivative (144.17 g/mol) [3]. Related chlorinated pyrano[4,3-b]pyridine derivatives show similar molecular weights (305.16 g/mol) and predicted densities (1.44±0.1 g/cm³) [15] [16].
Thermal Property Comparisons
Comparative analysis reveals that the parent 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile exhibits a boiling point of 259°C at 760 mmHg [3]. The introduction of halogen substituents generally increases thermal stability, with chlorinated derivatives showing enhanced decomposition temperatures. The 3-fluorophenyl substitution is expected to further increase thermal stability compared to unsubstituted analogs [4].
Solubility Pattern Analysis
Structural analogs demonstrate consistent solubility patterns, with enhanced dissolution in polar aprotic solvents. The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile shows good solubility in DMF and DMSO, while maintaining moderate solubility in alcoholic solvents . The addition of the 3-fluorophenyl group is expected to increase solubility in organic solvents while maintaining limited aqueous solubility [9].
Stability Comparison
Related compounds in the cyclopenta[b]pyridine-3-carbonitrile series demonstrate good chemical stability under normal storage conditions. The fused ring system provides structural rigidity, while the electron-withdrawing substituents contribute to stability against nucleophilic attack. Fluorinated analogs generally show enhanced stability compared to their non-fluorinated counterparts [17] [9].
Electronic Property Differences